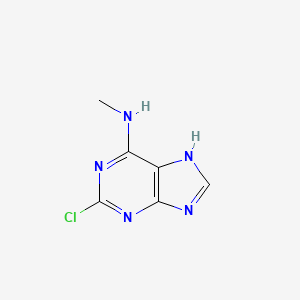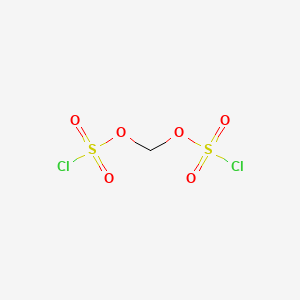
Methylene bis(chlorosulfate)
Übersicht
Beschreibung
Methylene bis(chlorosulfate) is a chemical compound with the molecular formula CH2Cl2O6S2. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of two chlorosulfate groups attached to a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylene bis(chlorosulfate) can be synthesized through several methods. One common method involves the reaction of dichloromethane with sulfur trioxide in the presence of a catalyst such as boron tribromide. The reaction is typically carried out at a controlled temperature of 20-30°C for about 4 hours. After the reaction, the mixture is neutralized with an aqueous sodium bicarbonate solution, and the product is extracted and dried over anhydrous sodium sulfate .
Industrial Production Methods
In industrial settings, methylene bis(chlorosulfate) is produced by reacting methylene chloride with sulfur trioxide. The reaction mixture is then stabilized and distilled to recover the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methylene bis(chlorosulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: Methylene bis(chlorosulfate) can participate in substitution reactions, where the chlorosulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with methylene bis(chlorosulfate) include sulfur trioxide, dichloromethane, and boron tribromide. The reactions are typically carried out at controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving methylene bis(chlorosulfate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Methylene bis(chlorosulfate) has several applications in scientific research:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceutical applications.
Wirkmechanismus
The mechanism of action of methylene bis(chlorosulfate) involves its reactivity with nucleophiles. The chlorosulfate groups can be attacked by nucleophiles, leading to the formation of new bonds and the release of chloride ions. This reactivity makes it a useful reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl chlorosulfate: This compound is similar to methylene bis(chlorosulfate) but contains only one chlorosulfate group attached to a chloromethyl group.
Methyl chlorosulfate: Another related compound, which has a single chlorosulfate group attached to a methyl group.
Uniqueness
Methylene bis(chlorosulfate) is unique due to the presence of two chlorosulfate groups, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to its similar counterparts .
Eigenschaften
IUPAC Name |
bis(chlorosulfonyloxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDHZBJMKCESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)Cl)OS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431608 | |
| Record name | METHYLENE BIS(CHLOROSULFATE) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92975-18-3 | |
| Record name | METHYLENE BIS(CHLOROSULFATE) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)
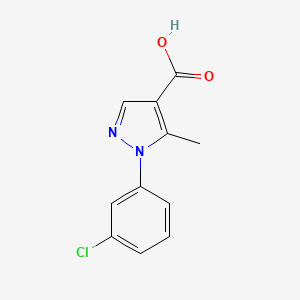
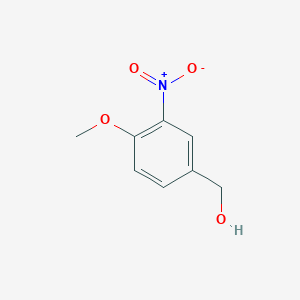
![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)

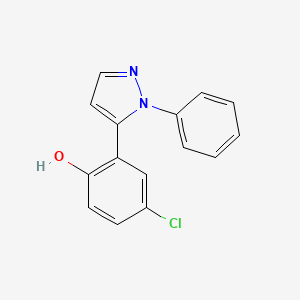

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
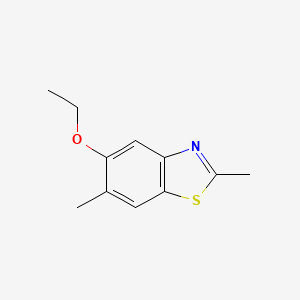
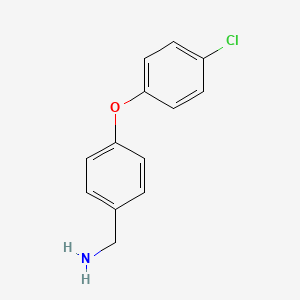
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
